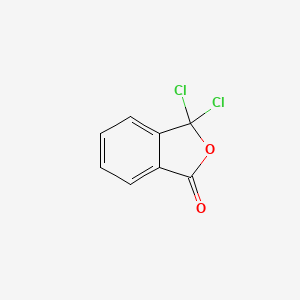

3,3-Dichloro-isobenzofuran-1-one

Description

Structure

3D Structure

Properties

CAS No. |

601-70-7 |

|---|---|

Molecular Formula |

C8H4Cl2O2 |

Molecular Weight |

203.02 g/mol |

IUPAC Name |

3,3-dichloro-2-benzofuran-1-one |

InChI |

InChI=1S/C8H4Cl2O2/c9-8(10)6-4-2-1-3-5(6)7(11)12-8/h1-4H |

InChI Key |

CYLNFIBVIQITMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC2(Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(Cl)Cl |

Other CAS No. |

601-70-7 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dichloro Isobenzofuran 1 One and Its Derivatives

Direct Chlorination Strategies for Isobenzofuran-1-one Scaffolds

Direct chlorination involves the introduction of chlorine atoms onto the isobenzofuran-1-one (phthalide) framework. These methods are often sought for their atom economy and straightforward approach to the target molecule.

The conversion of the carbonyl group at the 3-position of the isobenzofuran-1-one ring into a dichloromethylene group is a key transformation. Phosphorus pentachloride (PCl5) is a particularly effective reagent for this purpose. It is well-regarded for its ability to convert C=O groups into CCl2 groups. wikipedia.org The reaction involves the replacement of the carbonyl oxygen with two chlorine atoms. For example, benzophenone (B1666685) reacts with phosphorus pentachloride to yield diphenyldichloromethane, demonstrating the reagent's capacity for this type of geminal dichlorination. wikipedia.org

Reaction of Carbonyl Group with PCl5: (C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃ wikipedia.org

This principle can be extended to the lactone carbonyl of isobenzofuran-1-one to furnish the 3,3-dichloro derivative. The by-product, phosphorus oxychloride (POCl₃), is a liquid that can be removed from the reaction mixture. wikipedia.org

Thionyl chloride (SOCl₂), while more commonly used to convert alcohols and carboxylic acids into chlorides, can also participate in chlorination reactions. quickcompany.inresearchgate.net Its utility in this specific transformation is often in conjunction with other reagents or as part of a multi-step process starting from a carboxylic acid precursor. quickcompany.in Similarly, phosphorus oxychloride (POCl₃) is a known chlorinating agent, often employed for nitrogen heterocycles, but can also be used for alcohols. researchgate.net Practical considerations for reactions with POCl₃ include the potential for hydrolysis of the chlorinated product during aqueous work-up, which can regenerate the starting material. To mitigate this, careful quenching of the reaction mixture is necessary. researchgate.net A combination of POCl₃ and PCl₅ can be a potent system for chlorinating hydroxyl groups. researchgate.net

Regioselectivity in the chlorination of the isobenzofuran-1-one scaffold is crucial. While the primary target for forming 3,3-Dichloro-isobenzofuran-1-one is the carbonyl group, other positions on the molecule can also be chlorinated. Chlorination can occur on the aromatic ring or at the benzylic position if unsubstituted. For instance, the chlorination of phthalide (B148349) with a rapid stream of chlorine gas at high temperatures (130-140°C) can lead to the formation of alpha-chlorophthalide (3-chlorophthalide). google.com This process involves the substitution of a hydrogen atom at the 3-position. google.com

Further chlorination could potentially lead to the desired 3,3-dichloro product, though this requires forcing conditions. A process for producing phthalide itself involves the chlorination of o-toluic acid, which can form 3-chlorophthalide (B1581739) as an intermediate that is subsequently hydrogenated. google.com This highlights that chlorination at the 3-position is a known pathway.

The table below summarizes chlorination reactions on the phthalide scaffold.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Isobenzofuran-1-one (Phthalide) | PCl₅ | This compound | Geminal Dichlorination of Carbonyl wikipedia.org |

| Isobenzofuran-1-one (Phthalide) | Cl₂ (gas), 130-140°C | 3-Chloro-isobenzofuran-1-one | Benzylic Chlorination google.com |

| o-Toluic Acid | Cl₂ | 3-Chlorophthalide (intermediate) | Side-chain Chlorination/Cyclization google.com |

Multi-Step Synthetic Routes to Access the this compound Framework

Multi-step syntheses provide a versatile approach, allowing for the construction of the target molecule from more fundamental building blocks. These routes often begin with readily available materials like phthalic anhydride (B1165640).

Phthalic anhydride is a common and economical starting material for the synthesis of phthalides and their derivatives. A key intermediate that can be derived from phthalic anhydride is phthaloyl chloride. The conversion of phthalic anhydride to phthaloyl chloride can be achieved using various chlorinating agents.

One established method is the reaction of phthalic anhydride with phosphorus pentachloride (PCl₅). researchgate.net Another common industrial process involves reacting phthalic anhydride with thionyl chloride (SOCl₂) in the presence of a catalyst such as triphenylphosphine (B44618) or triphenylphosphine oxide. google.com

Synthesis of Phthaloyl Chloride from Phthalic Anhydride:

Reagent: PCl₅ researchgate.net

Reagent: SOCl₂ with catalyst (e.g., triphenylphosphine) google.com

Once phthaloyl chloride is obtained, it serves as a direct precursor to this compound. The structure of this compound is an isomer of phthaloyl chloride. The synthesis of phthaloyl chlorides has been reviewed, highlighting various methods including the use of thionyl chloride in the presence of DMF (Vilsmeier-Haack reaction conditions). researchgate.net

The formation of the core isobenzofuran-1-one ring system is a critical step in many synthetic strategies. nih.gov A multitude of methods exist for this cyclization. One approach involves the isomerization of 2-formyl-arylketones into 3-substituted phthalides, which can be induced either photochemically or through nucleophile catalysis. conicet.gov.ar

Modern techniques often employ transition-metal catalysis. For example, palladium-catalyzed C-H activation can facilitate the O-cyclization of N-methoxy aryl amides with dihaloalkanes. organic-chemistry.org Other methods include the annulative coupling of benzoic acids with aromatic aldehydes or the intramolecular hydroacylation of 2-acylbenzaldehydes. conicet.gov.armdpi.com These diverse methods underscore the importance of the phthalide structure as a synthetic target. organic-chemistry.orgchemicalbook.com

The table below outlines several approaches to the isobenzofuran-1-one core structure.

| Precursor(s) | Catalyst/Reagent | Method |

| 2-Formyl-arylketones | NaCN or UV light (350 nm) | Isomerization/Cyclization conicet.gov.ar |

| Benzoic Acids & Aromatic Aldehydes | Metal Catalyst | Annulative Coupling mdpi.com |

| o-Bromobenzyl alcohols | Cu catalyst | Domino Cyanation/Cyclization/Hydrolysis organic-chemistry.org |

| Phthalimide (B116566) | Zn dust, NaOH | Reduction/Cyclization orgsyn.org |

Ring-opening and subsequent re-cyclization reactions offer another strategic avenue. For instance, phthalide itself can be prepared by boiling o-hydroxymethylbenzoic acid, which undergoes lactonization (a form of cyclization). This acid is often generated in situ from other precursors. orgsyn.org A synthetic procedure for phthalide starts with the reduction of phthalimide, which is then hydrolyzed and acidified to form o-hydroxymethylbenzoic acid; this acid is then heated to induce cyclization to phthalide. orgsyn.org This demonstrates a classic ring-closing step to form the final lactone. While not a direct synthesis of the dichloro-derivative, this fundamental transformation is a cornerstone of phthalide chemistry.

Catalytic and Green Chemistry Approaches in this compound Synthesis

The development of sustainable chemical processes is a cornerstone of modern organic synthesis. For the preparation of this compound and its parent structure, phthalide, catalytic and green chemistry approaches offer significant advantages over classical methods. These strategies aim to reduce waste, minimize energy consumption, and avoid hazardous reagents. While direct applications of these green techniques specifically for this compound are not extensively documented, the principles have been widely demonstrated for the synthesis of the foundational isobenzofuran-1(3H)-one (phthalide) framework.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. researchgate.netaskfilo.com By utilizing microwave irradiation, this method facilitates rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, increased product yields, and enhanced purity. askfilo.comnih.gov The efficiency of microwave heating can eliminate the need for prolonged reflux conditions, making it an energy-efficient and time-saving alternative. nih.govresearchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not prominently featured in current literature, the utility of this green technique has been demonstrated in the rapid synthesis of various heterocyclic compounds. For instance, substituted tetrahydroindazole (B12648868) derivatives have been prepared in excellent yields with shortened reaction times using microwave irradiation. google.com Similarly, the synthesis of acylhydrazones and 1,3-diarylimidazolinium chlorides, precursors to N-heterocyclic carbenes, has been significantly expedited, with reactions completing in minutes rather than hours. nih.govresearchgate.net These examples underscore the potential of MAOS to be adapted for the synthesis of isobenzofuranone derivatives, offering a greener pathway by improving energy efficiency and reaction speed.

Electrochemical Synthesis Methodologies

Electrochemical synthesis represents a frontier in green chemistry, often allowing for transformations to occur without the need for stoichiometric chemical oxidants or reductants. google.comgoogleapis.com These methods can be highly selective and are conducted under mild conditions.

A novel approach for the synthesis of the phthalide skeleton involves the electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids. researchgate.net This method utilizes a simple setup with a graphite (B72142) anode and can proceed efficiently to form various 5- and 6-membered lactones. Another innovative electrochemical method for phthalide synthesis proceeds via the anodic activation of aromatic carboxylic acids. google.combrainly.ingoogle.com This process involves the generation of aroyloxy radicals, which then undergo cyclization. The mechanism is believed to involve an electron transfer to form a benzoyloxy radical, which is subsequently captured by a double bond, followed by trapping of the resulting radical to form the lactone ring. brainly.in This methodology is noted for its tolerance of a wide range of functional groups, including halides. brainly.in

Furthermore, paired electrochemical processes, where valuable products are generated at both the anode and cathode, have been developed. An industrial example includes the cathodic synthesis of phthalide from dimethyl phthalate (B1215562). thieme-connect.com These electrosynthetic strategies highlight a sustainable and efficient alternative to traditional chemical methods for constructing the core isobenzofuranone structure.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a pillar of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. brainly.in Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of the phthalide framework.

One established method is the palladium-catalyzed heteroannulation of o-iodobenzoic acid with various acetylenic compounds. This reaction proceeds under relatively mild conditions and is catalytic in the palladium reagent, offering a convenient route to phthalides as the major products. Another powerful strategy involves the palladium-catalyzed carbonylation of aryl halides, using carbon monoxide (CO) or a CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆). For example, ortho-dihaloarenes can react with amines and CO in a three-component reaction to construct N-substituted phthalimide derivatives, which are structurally related to the isobenzofuranone core.

Copper-catalyzed domino reactions have also been employed, such as the Sonogashira coupling and 5-exo-dig cyclization between substituted ortho-bromobenzoic acids and terminal alkynes, to afford phthalide derivatives in good yields. These catalytic systems provide versatile and efficient pathways to the isobenzofuranone skeleton, accommodating a variety of functional groups.

| Catalyst System | Substrates | Product Type | Key Features |

| Palladium catalyst | o-Iodobenzoic acid, Acetylenic compounds | Phthalides | Heteroannulation reaction; mild conditions. |

| PdI₂/KI | 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl compounds, Amines, CO/air | N,N-disubstituted 2-(indolizin-3-yl)acetamides | Oxidative aminocarbonylation followed by cyclization. |

| Pd₂(dba)₃ / Ligand | Isobenzofuranone derivatives, Allyl carbonates | Chiral phthalide derivatives | Dynamic kinetic resolution via asymmetric allylic alkylation. |

| Copper(I) iodide (CuI) | ortho-Bromobenzoic acids, Terminal alkynes | Phthalide derivatives | Domino Sonogashira coupling and 5-exo-dig cyclization. |

Synthesis of Structurally Related Dichlorinated Isobenzofuran (B1246724) Systems

The synthesis of isobenzofuran systems bearing chlorine atoms can be achieved through various routes. While the direct synthesis of this compound is often accomplished by the reaction of phthaloyl chloride with specific reagents, the synthesis of other chlorinated analogues provides insight into the chemistry of this compound class.

The chlorination of phthalic anhydride is a key industrial process that can yield a mixture of chlorinated products. brainly.ingoogle.com Depending on the reaction conditions and catalyst (e.g., FeCl₃), this process can produce monochlorinated derivatives such as 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, as well as dichlorinated species like 4,5-dichlorophthalic anhydride. brainly.in Vapor-phase photochlorination of phthalic anhydride has also been explored to control the regioselectivity of the chlorination. thieme-connect.com

A closely related compound, 3-Chloro-3-(dimethoxyphosphoryl)isobenzofuran-1(3H)-one , is synthesized via an Arbuzov reaction between phthaloyl chloride and trimethyl phosphite (B83602). This demonstrates a method to introduce a single chlorine atom at the 3-position along with another functional group.

The formation of a gem-dichloro group (a carbon atom bonded to two chlorine atoms) at the 3-position is a critical transformation. Analogous syntheses in other heterocyclic systems, such as the preparation of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene, showcase strategies for creating this structural motif. brainly.in The synthesis of 3,3-dichloro-3H-indole N-oxides provides another example of forming a CCl₂ group within a five-membered heterocyclic ring fused to a benzene (B151609) ring. researchgate.net These related syntheses provide valuable context for the methods required to prepare the title compound.

Reaction Chemistry and Mechanistic Investigations of 3,3 Dichloro Isobenzofuran 1 One

Nucleophilic Reactivity at the C-3 Dichlorinated Center

The C-3 carbon atom of 3,3-dichloro-isobenzofuran-1-one is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and its connection to the carbonyl group of the lactone. This electrophilicity is the driving force for a variety of nucleophilic reactions.

Nucleophilic addition to the C-3 position of this compound typically proceeds through a tetrahedral intermediate. The mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of an unstable intermediate where the carbon is bonded to the nucleophile, two chlorine atoms, and the oxygen of the lactone ring. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Detailed mechanistic studies have often employed computational methods alongside experimental observations to elucidate the reaction pathways. For instance, the reaction with amines has been shown to proceed via an initial addition followed by the elimination of hydrogen chloride.

The two chlorine atoms at the C-3 position can be sequentially or simultaneously substituted by a variety of nucleophiles. This reactivity allows for the synthesis of a diverse array of 3-substituted and 3,3-disubstituted isobenzofuran-1-ones.

The reaction with alcohols in the presence of a base leads to the formation of 3-alkoxy-3-chloro-isobenzofuran-1-ones and subsequently 3,3-dialkoxy-isobenzofuran-1-ones. Similarly, reactions with thiols yield the corresponding thio-derivatives. The reaction with primary and secondary amines can lead to the formation of 3-amino-3-chloro-isobenzofuran-1-ones or, with an excess of the amine, to the corresponding 3,3-diamino derivatives.

A notable application of this reactivity is the synthesis of 3-phenyl-isobenzofuran-1-one through a Friedel-Crafts-type reaction where benzene (B151609) acts as the nucleophile in the presence of a Lewis acid catalyst like aluminum chloride.

| Nucleophile | Product(s) |

| Alcohols (ROH) | 3-Alkoxy-3-chloro-isobenzofuran-1-one, 3,3-Dialkoxy-isobenzofuran-1-one |

| Thiols (RSH) | 3-Thio-3-chloro-isobenzofuran-1-one, 3,3-Dithio-isobenzofuran-1-one |

| Amines (RNH2, R2NH) | 3-Amino-3-chloro-isobenzofuran-1-one, 3,3-Diamino-isobenzofuran-1-one |

| Benzene (with AlCl3) | 3-Phenyl-isobenzofuran-1-one |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the lactone ring and the dichlorinated carbon. However, under forcing conditions, substitution can be achieved. The directing effect of the existing substituent generally favors substitution at the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions such as nitration and sulfonation can be performed, albeit requiring stronger reagents and higher temperatures than for activated benzene rings. For example, nitration with a mixture of nitric acid and sulfuric acid can yield a mixture of nitro-substituted isomers.

Reduction and Oxidation Reaction Pathways

The reduction of this compound can proceed via different pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance, can lead to the reduction of the chlorine atoms to yield 3-chloro-isobenzofuran-1-one and subsequently isobenzofuran-1-one (phthalide). Stronger reducing agents like lithium aluminum hydride can reduce the lactone carbonyl group in addition to the C-Cl bonds, leading to the formation of diols.

The oxidation of the isobenzofuranone ring system is generally difficult due to the presence of the electron-withdrawing groups. However, under harsh oxidative conditions, the aromatic ring can be cleaved.

Cycloaddition Reactions Involving the Isobenzofuranone Ring System

The isobenzofuranone ring system itself can participate in cycloaddition reactions, although the presence of the dichlorinated center can influence the reactivity and regioselectivity of these reactions.

While isobenzofurans are classic dienes for Diels-Alder reactions, the reactivity of the isobenzofuranone ring in this context is less pronounced. However, under certain conditions, it can act as a dienophile. More commonly, derivatives of this compound, where the isobenzofuranone core is modified to be more diene-like, are used in Diels-Alder reactions for the construction of complex polycyclic systems. The reaction of in-situ generated isobenzofurans from precursors related to this compound with various dienophiles is a known synthetic strategy.

Other Annulation Reactions

Annulation reactions are fundamental processes in organic synthesis that involve the formation of a new ring onto a pre-existing molecule. Common strategies include [3+2], [4+2] (Diels-Alder), and [3+3] cycloadditions. youtube.comresearchgate.net While specific examples involving this compound are not extensively documented, its structure suggests potential as a building block in such transformations.

For instance, phosphine-catalyzed [3+2] annulation reactions are effective for synthesizing five-membered rings. doubtnut.com In these reactions, a three-atom component reacts with a two-atom component. One could envision this compound, after a suitable activation step, participating as a two-carbon synthon. Similarly, [3+3] annulation reactions, which construct six-membered rings, have been developed using various substrates. researchgate.net A plausible mechanistic pathway for these reactions often involves a vinylogous Michael addition followed by an intramolecular cyclization, such as an aldol (B89426) or oxa-Michael reaction.

The table below summarizes different annulation strategies that could potentially be adapted for derivatives of isobenzofuranone.

| Annulation Strategy | Ring Size Formed | Typical Components | Plausible Mechanism |

| [3+2] Annulation | 5-membered | Allenoates + Succinimides doubtnut.com | Phosphine-catalyzed addition-cyclization |

| [4+2] Annulation | 6-membered | 2,3-Dioxopyrrolidines + Oxindoles | Vinylogous Michael addition, oxa-Michael cyclization |

| [3+3] Annulation | 6-membered | Indoline-2-thiones + β-tetralones researchgate.net | Thio-Michael addition, nucleophilic addition, dehydration |

Rearrangement Reactions and Fragmentations

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. Many named reactions fall into this category, such as the Baeyer-Villiger oxidation, which converts ketones to esters, and the Pinacol rearrangement, which transforms 1,2-diols into carbonyl compounds. A semipinacol rearrangement occurs under basic conditions where carbocation formation is unfavorable. While direct rearrangements of this compound are not prominently featured in the literature, its functional groups suggest potential for such transformations under specific conditions. For example, the lactone moiety could theoretically undergo reactions analogous to the Baeyer-Villiger oxidation if treated with a suitable peroxy acid.

In the context of mass spectrometry, fragmentation provides crucial structural information. The fragmentation of a molecular ion involves its breakdown into smaller, charged fragments and neutral radicals. For this compound, several key fragmentation pathways can be predicted based on general principles. The molecular ion would be energetically unstable and prone to cleavage.

Expected fragmentation patterns include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Loss of Chlorine: Elimination of one or both chlorine atoms as radicals or HCl.

Lactone Ring Opening: Cleavage of the ester bond, which can lead to the formation of acylium ions.

A characteristic fragment observed in the mass spectra of many 3-substituted isobenzofuran-1-one derivatives is the phthalidyl cation, which appears at a mass-to-charge ratio (m/z) of 133. This indicates the stability of this particular cationic species.

Photochemical Transformations and Photoenolization Mechanisms

The photochemistry of carbonyl compounds is a rich field involving electronically excited states that lead to unique reactions. A common photochemical process for ketones and aldehydes is the Norrish Type I, or α-cleavage, reaction. This reaction typically proceeds from an excited triplet state, formed after initial light absorption and rapid intersystem crossing (ISC), leading to the generation of radical species.

A study on 3',5'-dimethoxybenzoin demonstrated that upon photoexcitation, the molecule undergoes ISC to a triplet state, from which α-cleavage occurs on a picosecond timescale. It is plausible that this compound would exhibit similar behavior. Upon irradiation, it would likely be excited to a singlet state, undergo ISC to a triplet state, and then experience cleavage of the C-C bond between the carbonyl group and the dichlorinated carbon. This would generate a benzoyl-type radical and a dichloromethyl radical.

Photoenolization is another potential photochemical pathway for carbonyl compounds possessing an ortho-alkyl group. It involves the intramolecular abstraction of a hydrogen atom to form a transient enol. While this compound itself cannot undergo this specific reaction due to the lack of an ortho-alkyl group, derivatives bearing such a substituent could potentially exhibit this reactivity.

Catalysis in the Transformation of this compound

Catalysis is pivotal in controlling the reactivity and selectivity of transformations involving isobenzofuranones. Various catalytic systems, including metal-based, organocatalytic, and acid/base catalysis, have been employed.

Homocoupling Reactions and Related Processes

Homocoupling reactions form a symmetrical product by joining two identical molecules, such as in the synthesis of biaryls. Reductive homocoupling of gem-dihalides is a classic method for forming carbon-carbon double bonds. While specific literature on the homocoupling of this compound is scarce, the reaction is chemically feasible. Treatment with a reducing agent, such as zinc dust or copper powder, would be expected to yield biphthalidene, the corresponding alkene. This type of reaction is common for dihalides; for example, 1,3-dihalopropanes react with zinc dust to form cyclopropane (B1198618) through an intramolecular reductive coupling. The reaction of this compound would be an intermolecular variant.

The general transformation is shown below: 2 x (this compound) + 2 Zn → Biphthalidene + 2 ZnCl₂

Organocatalytic and Acid/Base-Catalyzed Reactions

Acid and base catalysis plays a significant role in the synthesis and transformation of isobenzofuranone derivatives. The selective synthesis of different heterocyclic scaffolds can be achieved from the same starting materials simply by switching between an acid or a base catalyst. For example, the reaction of 2-acylbenzoic acids with isatoic anhydrides can be steered to produce either isobenzofuranones under base catalysis (e.g., Na₂CO₃) or isoindolobenzoxazinones under acid catalysis (e.g., p-toluenesulfonic acid).

Recent research has also explored the use of bifunctional organocatalysts, such as planar chiral phosphine-phenols, for enantioselective annulation reactions to produce spirooxindoles. These catalysts often operate by forming hydrogen bonds to activate one of the reactants. Both Lewis acids and Brønsted acids have been shown to catalyze intramolecular aldol reactions of related keto-esters, with each type of acid providing different diastereoselectivity.

The following table presents examples of catalysts used in the synthesis of isobenzofuranone-related structures.

| Catalyst Type | Catalyst Example | Reaction Type |

| Base | Na₂CO₃ | Cascade cyclization |

| Acid | p-Toluenesulfonic acid (TsOH) | Cascade cyclization/rearrangement |

| Lewis Acid | TiCl₄, SnCl₄ | Intramolecular Aldol Cyclization |

| Organocatalyst | Chiral Phosphine-Phenol | [3+2] Annulation |

Detailed Mechanistic Elucidation Studies

Understanding the reaction mechanisms is key to controlling the outcome of chemical transformations. For the reactions involving this compound and its analogs, mechanistic studies often combine experimental evidence with computational calculations.

The mechanism of acid/base-catalyzed cascade reactions has been proposed to proceed through distinct pathways. In the presence of a base, the reaction involves the cyclization of a 2-acylbenzoic acid and a subsequent nucleophilic ring-opening of a coupled partner. Under acid catalysis, the initially formed isobenzofuranone can undergo an intramolecular rearrangement followed by further nucleophilic addition and cyclization.

Mechanistic studies of annulation reactions often invoke a series of steps. For example, a phosphine-catalyzed [3+2] annulation is believed to proceed via nucleophilic addition of the phosphine (B1218219) to an allenoate, followed by a proton transfer and subsequent reaction with an electrophile, and finally, an intramolecular cyclization and catalyst elimination. Density functional theory (DFT) calculations are frequently used to support these proposed pathways and to rationalize the observed regio- and stereoselectivity.

In photochemical reactions, the mechanism involves a sequence of photophysical and photochemical steps. For the α-cleavage of carbonyl compounds, the process includes:

S₀ → Sₙ Excitation: Absorption of a photon promotes the molecule to an excited singlet state.

Internal Conversion (IC): Rapid relaxation to the lowest excited singlet state (S₁).

Intersystem Crossing (ISC): Transition from the singlet state (S₁) to a triplet state (Tₙ), which is often rapid for carbonyls.

α-Cleavage: Fragmentation from the excited triplet state to form two radical species.

The mechanisms of mass spectrometric fragmentation are also well-studied, involving processes like heterolytic or homolytic cleavage initiated by the radical cation formed during ionization.

Identification of Reaction Intermediates

The reactions of this compound with nucleophiles are expected to proceed through a series of reactive intermediates. While direct spectroscopic observation or isolation of these intermediates for this specific compound is not widely reported, their existence can be postulated based on established principles of organic reaction mechanisms, such as nucleophilic acyl substitution and addition-elimination pathways.

In a general reaction with a nucleophile (NuH), the initial step is the attack of the nucleophile on the electrophilic C3 carbon. This leads to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile.

Proposed Intermediates in Reactions with Nucleophiles:

A key intermediate in these reactions is the tetrahedral species formed upon nucleophilic attack. For instance, in a reaction with an amine (R-NH2) or an alcohol/phenol (R-OH), the following intermediates are proposed:

| Nucleophile | Proposed Intermediate | Subsequent Transformation |

| Amine (R-NH2) | Tetrahedral intermediate with -NH2R and -Cl groups | Elimination of HCl to form a 3-chloro-3-(alkylamino)isobenzofuran-1-one or further reaction to an imine or amide derivative. |

| Alcohol/Phenol (R-OH) | Tetrahedral intermediate with -OR and -Cl groups | Elimination of HCl to form a 3-chloro-3-alkoxy/phenoxyisobenzofuran-1-one. |

| Water (H2O) | Tetrahedral diol intermediate | Elimination of HCl to form 3-chloro-3-hydroxyisobenzofuran-1-one, which is likely unstable and may hydrolyze further to phthalic anhydride (B1165640). |

The reaction with amines can lead to the formation of N-substituted phthalimides. This transformation likely proceeds through a series of intermediates. For example, the reaction with aniline (B41778) could initially form a 3-anilino-3-chloroisobenzofuran-1-one intermediate. Subsequent intramolecular cyclization and elimination of another molecule of HCl would then yield the stable N-phenylphthalimide.

Similarly, reactions with phenols can yield 3-phenoxy-substituted isobenzofuranones. The initial attack of the phenoxide ion would generate a tetrahedral intermediate which then expels a chloride ion.

Transition State Analysis in Complex Reaction Pathways

The analysis of transition states in the reaction pathways of this compound provides insight into the kinetics and selectivity of these transformations. Although specific computational studies on this molecule are scarce, analogies can be drawn from studies of similar reactions, such as the formation of N-phenylphthalimide from phthalanilic acid, which has been investigated computationally. mdpi.com

Reaction with Amines:

The reaction of this compound with an amine to form a substituted phthalimide (B116566) involves several steps, each with its own transition state.

Initial Nucleophilic Attack: The first step, the attack of the amine on the C3 carbon, proceeds through a transition state where the new C-N bond is partially formed and the C-O bond of the carbonyl group is partially broken. The geometry at the C3 carbon changes from trigonal planar (in the lactone) towards tetrahedral.

Chloride Elimination: The subsequent elimination of a chloride ion from the tetrahedral intermediate involves a transition state where the C-Cl bond is partially broken.

Cyclization and Second Chloride Elimination: For the formation of a phthalimide, the intermediate formed after the first substitution must undergo intramolecular cyclization. This step would have its own transition state, likely involving the attack of the nitrogen atom onto the carbonyl carbon. This is followed by another elimination of chloride.

A computational study on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid revealed that the cyclization step, forming a tetrahedral intermediate, and the subsequent dehydration are key steps, with the dehydration being rate-determining. mdpi.com A similar multi-step pathway with distinct transition states can be envisaged for the reaction starting from this compound.

Transition State Characteristics for Nucleophilic Attack:

The table below summarizes the key features of the proposed transition state for the initial nucleophilic attack on this compound.

| Feature | Description |

| Geometry | The C3 carbon transitions from sp2 to a more sp3-like hybridization state. The attacking nucleophile and the leaving chloride ion are in positions that allow for optimal orbital overlap. |

| Charge Distribution | There is a buildup of negative charge on the carbonyl oxygen atom and a partial positive charge on the attacking nucleophile. |

| Energy | The energy of the transition state will be influenced by the strength of the nucleophile and the stability of the developing charges. Solvent effects can also play a significant role in stabilizing or destabilizing the transition state. |

Theoretical and Computational Chemistry Studies of 3,3 Dichloro Isobenzofuran 1 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 3,3-Dichloro-isobenzofuran-1-one. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict various molecular properties, including optimized geometry, vibrational frequencies, and thermodynamic parameters. mdpi.comepstem.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to fully optimize the molecular structure without symmetry constraints. mdpi.com Such studies are foundational for understanding the molecule's stability and are a prerequisite for more advanced computational analyses. mdpi.com The application of DFT can also elucidate the relationship between the structure and properties of related benzofuran (B130515) compounds. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄Cl₂O₂ | PubChem nih.gov |

| Molecular Weight | 203.02 g/mol | PubChem nih.gov |

| Exact Mass | 201.9588348 Da | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 215 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

This table contains data computationally generated by PubChem.

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study electronic excited states, making it a powerful tool for predicting UV-Vis absorption spectra. This analysis involves calculating the transition energies and oscillator strengths between the ground state and various excited states. For complex organic molecules, TD-DFT calculations are instrumental in understanding their photophysical properties and the nature of electronic transitions, such as n → π* or π → π* transitions, which are critical in fields like photochemistry and materials science. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. beilstein-journals.org

Table 2: Illustrative Frontier Orbital Energies for Isobenzofuran (B1246724) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isobenzofuran (Parent) | -5.78 | -1.73 | 4.05 |

| 1,3-Diphenylisobenzofuran | -5.21 | -2.16 | 3.05 |

This table presents example data for related compounds to illustrate the concept of HOMO-LUMO analysis as specific values for this compound are not available in the provided search results. Data adapted from related research. beilstein-journals.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of positive and negative potential. uni-muenchen.de Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would be invaluable for predicting its intermolecular interactions and reactive sites. It is expected that the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the chlorine atoms would also exhibit negative potential. Conversely, positive potential (blue) would likely be found near the hydrogen atoms of the benzene (B151609) ring. researchgate.netresearchgate.net

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For any theoretical study, the first step is to find the most stable three-dimensional structure of the molecule, a process known as geometry optimization. epstem.net This is typically performed using methods like DFT, which calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. researchgate.net

The structure of this compound is relatively rigid due to its bicyclic nature. However, geometry optimization is still crucial to determine the precise bond lengths, bond angles, and dihedral angles of the lowest energy state. This optimized geometry serves as the basis for all other computational calculations, including frequency, FMO, and MEP analyses. mdpi.comnih.gov

Reaction Mechanism Modeling and Kinetics

Computational chemistry provides powerful tools to model the step-by-step process of a chemical reaction, known as the reaction mechanism. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

For this compound, theoretical modeling could be used to study various reactions, such as its synthesis from 2-acylbenzoic acids or its subsequent reactions with nucleophiles. researchgate.net For instance, modeling the nucleophilic substitution at the C3 position would involve locating the transition state structure and calculating the energy barrier for the reaction. Such studies can provide deep mechanistic insights that are often difficult to obtain through experimental means alone and can help in designing more efficient synthetic routes. researchgate.net

Energy Profile Mapping and Activation Barriers

No specific research detailing the energy profile mapping or the calculation of activation barriers for reactions involving this compound was found. Such studies would typically employ quantum chemical methods, like Density Functional Theory (DFT), to map the potential energy surface of a reaction, identifying transition states and calculating the energy required to overcome reaction barriers. This information is crucial for understanding reaction kinetics and mechanisms.

Intrinsic Reaction Coordinate (IRC) Computations

There are no available records of Intrinsic Reaction Coordinate (IRC) computations performed for this compound. An IRC calculation is used to trace the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. researchgate.netnih.gov This analysis confirms that a calculated transition state correctly links the intended species and provides a detailed picture of the reaction pathway at a molecular level. nih.govrsc.org

Prediction of Regioselectivity and Diastereoselectivity

Investigations into the prediction of regioselectivity and diastereoselectivity for reactions of this compound using computational models have not been reported in the literature. These types of studies are essential for predicting the outcome of chemical reactions where multiple products can be formed. Computational approaches can elucidate the electronic and steric factors that govern the formation of a specific isomer over others by comparing the activation energies of different reaction pathways.

Intermolecular Interactions and Solvent Effects

Detailed computational analyses of the intermolecular interactions and solvent effects specific to this compound are not documented. Research in this area typically involves modeling how the compound interacts with other molecules, including solvent molecules, which can significantly influence reaction rates and equilibria. The nature and strength of these non-covalent interactions are key to understanding the compound's behavior in different chemical environments.

Molecular Dynamics Simulations (focused on reaction pathways/stability)

No molecular dynamics (MD) simulation studies focused on the reaction pathways or structural stability of this compound were identified. MD simulations provide insights into the dynamic behavior of molecules over time, offering a way to explore conformational changes, stability, and the mechanics of reaction pathways that might be inaccessible through static calculations alone.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ethernet.edu.et

¹H NMR and ¹³C NMR Chemical Shift Assignment

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 3,3-Dichloro-isobenzofuran-1-one.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), would exhibit signals corresponding to the four aromatic protons. washington.edu These protons, located on the benzene (B151609) ring, would appear as multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern of the aromatic ring. For the unsubstituted phthalide (B148349) ring system, one would expect to see a complex pattern arising from the spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbonyl carbon (C=O) of the lactone ring is characteristically found at a low field, typically in the range of δ 160-170 ppm. The quaternary carbon atom C3, bonded to two chlorine atoms, would appear at a distinct chemical shift, significantly downfield due to the electron-withdrawing effect of the halogens. The aromatic carbons would resonate in the typical region of δ 120-150 ppm.

A general representation of the expected chemical shifts is provided in the table below. Please note that exact values can vary based on solvent and experimental conditions. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ¹H | 7.5 - 8.0 | Multiplets |

| Carbonyl Carbon (C1) | ¹³C | 165 - 170 | Singlet |

| Dichlorinated Carbon (C3) | ¹³C | 90 - 100 | Singlet |

| Aromatic Carbons | ¹³C | 125 - 140 | Multiple Signals |

| Aromatic Carbons (ipso) | ¹³C | 120 - 150 | Multiple Signals |

This is an interactive table. Users can sort and filter the data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. emerypharma.com For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons, aiding in the assignment of the aromatic system. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals corresponding to the aromatic CH groups. A cross-peak will be observed between each aromatic proton and its directly bonded carbon atom. emerypharma.com

The combination of these 2D NMR techniques allows for a complete and confident assignment of the molecular structure of this compound. analis.com.my

Correlation between Experimental and Calculated NMR Data

In modern structural analysis, a powerful approach involves comparing experimentally obtained NMR data with theoretical data calculated using computational methods such as Density Functional Theory (DFT). nih.govrsc.org This synergy can be particularly useful for complex structures or for distinguishing between possible isomers. nih.govresearchgate.net

The process typically involves:

Building a 3D model of the this compound molecule.

Optimizing the geometry of the molecule using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). ruc.dk

Calculating the NMR shielding tensors for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk

Converting the calculated shielding tensors to chemical shifts, often by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Comparing the calculated chemical shifts with the experimental values. A good correlation between the two datasets provides strong evidence for the correctness of the assigned structure. youtube.com

This computational approach can help to resolve ambiguities in spectral assignments and provide a higher level of confidence in the structural elucidation. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ES-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic molecules. nih.govresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. nih.gov

For this compound, ESI-MS would typically be used to determine its molecular weight. The technique can generate protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular mass. researchgate.net Given the presence of two chlorine atoms, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

For a more in-depth analysis, Liquid Chromatography (LC) can be coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.gov This hybrid instrument combines the separation capabilities of LC with the high mass accuracy and resolution of a TOF analyzer. nih.govhpst.cz

Liquid Chromatography (LC): LC separates the components of a mixture before they enter the mass spectrometer. nih.gov This is particularly useful for analyzing reaction mixtures or for purifying the target compound.

Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments provide high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments. hpst.cz In tandem MS (MS/MS) experiments, the quadrupole can be used to select a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented. The TOF analyzer then measures the exact masses of the resulting fragment ions. nih.gov

Analysis of the fragmentation pattern can provide valuable structural information. For this compound, fragmentation might involve the loss of chlorine atoms, carbon monoxide (CO), or other neutral fragments, helping to confirm the connectivity of the molecule. researchgate.netyoutube.comfrontiersin.org The high mass accuracy of Q-TOF MS allows for the confident identification of these fragments. hpst.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The regular, repeating arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of intensities and angles. By analyzing this diffraction pattern, a detailed three-dimensional map of the electron density within the crystal can be generated, revealing precise information about atomic positions, bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would be expected to precisely determine the geometry at the C3 carbon, confirming its tetrahedral configuration and the specific bond lengths and angles of the C-Cl and C-O bonds. It would also reveal the planarity of the isobenzofuranone ring system and the packing of the molecules in the crystal lattice.

Table 1: Example Crystallographic Data for a Related Compound (Dimethyl 4,5-dichlorophthalate)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C10H8Cl2O4 | iucr.org |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 8.9221 (6) | researchgate.net |

| b (Å) | 9.1927 (7) | researchgate.net |

| c (Å) | 20.3446 (16) | researchgate.net |

| β (°) | 93.829 (2) | researchgate.net |

| Volume (Å3) | 1664.9 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. cdc.gov IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule, such as stretching and bending. cdc.gov For a vibration to be IR active, it must result in a change in the molecule's dipole moment. horiba.com

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com When the light interacts with the molecule, it can gain or lose energy, resulting in a shift in the frequency of the scattered light. This Raman shift provides information about the vibrational modes of the molecule. libretexts.org For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. horiba.com Often, IR and Raman spectroscopy provide complementary information.

For this compound, the key functional groups that would give rise to characteristic vibrational bands include the carbonyl (C=O) group of the lactone, the aromatic C=C bonds, the C-O bond within the lactone ring, and the C-Cl bonds.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O (Lactone) | Stretching | 1750-1800 | Strong | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak | Strong |

| C-O (Lactone) | Stretching | 1000-1300 | Strong | Weak |

| C-Cl | Stretching | 600-800 | Strong | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium | Strong |

The high frequency of the C=O stretching band is characteristic of a five-membered lactone ring fused to an aromatic system. The C-Cl stretching vibrations are expected in the lower frequency "fingerprint" region of the spectrum. The aromatic C=C and C-H stretching vibrations confirm the presence of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the nature and extent of its chromophores (light-absorbing groups). msu.edu

The primary chromophore in this compound is the benzofuranone system, which consists of a benzene ring conjugated with the carbonyl group of the lactone. This conjugated system gives rise to characteristic electronic transitions, primarily π → π* transitions. The presence of chlorine atoms as substituents on the benzene ring can cause a slight shift (typically a bathochromic or red shift) in the absorption maxima compared to the unsubstituted parent compound. The non-bonding electrons on the oxygen and chlorine atoms could potentially lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The UV-Vis spectrum is useful for confirming the presence of the conjugated aromatic system and can be used for quantitative analysis based on the Beer-Lambert law. For this compound, one would expect strong absorptions in the UV region, likely between 200 and 400 nm. msu.edu

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. A typical HPLC method for a compound like this compound would involve a reversed-phase setup.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the two phases. More nonpolar compounds interact more strongly with the stationary phase and thus elute later. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of acetonitrile), is often employed to achieve optimal separation of components with a range of polarities. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. nih.gov HPLC is crucial for assessing the purity of this compound and for monitoring reaction progress by quantifying the disappearance of reactants and the appearance of the product.

Gas Chromatography (GC)

Gas Chromatography (GC) is another key separation technique, but it is applicable only to compounds that are volatile and thermally stable. chemijournal.com The mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long capillary column.

For this compound, direct GC analysis might be possible, but its polarity and molecular weight could lead to issues such as peak tailing or the need for high inlet temperatures. nih.gov In such cases, derivatization to a more volatile and less polar compound might be necessary. nih.govnih.gov However, given its structure, it is likely amenable to direct GC analysis. A common detector for halogenated compounds is the Electron Capture Detector (ECD), which is highly sensitive to electrophilic substances. Alternatively, coupling the GC to a mass spectrometer (GC-MS) provides both separation and structural identification, making it a highly powerful tool. nih.govnih.gov GC is invaluable for detecting and quantifying volatile impurities in a sample of this compound.

Emerging and Hyphenated Analytical Techniques

The field of analytical chemistry is continually evolving, with a trend towards coupling different techniques to gain more comprehensive information from a single analysis. These "hyphenated techniques" combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. chemijournal.comactascientific.comslideshare.netijarnd.com

The most common and powerful hyphenated technique for the analysis of organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS). chemijournal.com As the separated components elute from the GC column, they are directly introduced into the ion source of a mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for positive identification by comparison with spectral libraries. This is particularly useful for identifying unknown impurities or reaction byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, especially for non-volatile or thermally labile compounds. chemijournal.com It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. Various interfaces, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to couple the LC to the MS.

Other emerging techniques include LC-NMR, which couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy, providing detailed structural information on separated components directly. chemijournal.com These advanced, hyphenated methods offer unparalleled capabilities for the detailed characterization of complex mixtures and are essential for modern chemical research and quality control. For a compound like this compound, GC-MS would be the primary choice for impurity profiling, while LC-MS would be invaluable for monitoring its synthesis and degradation pathways.

Applications and Synthetic Utility of 3,3 Dichloro Isobenzofuran 1 One in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compoundsnih.govresearchgate.net

3,3-Dichloro-isobenzofuran-1-one, also known as 3,3-dichlorophthalide, serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net Its utility stems from the reactive gem-dichloro group on the lactone ring, which can be readily displaced or transformed to introduce diverse functionalities.

Formation of Modified Isobenzofuranone Derivatives

The dichlorophthalide framework is a key starting point for creating modified isobenzofuranone derivatives. These derivatives often exhibit significant biological activities. imjst.org For instance, the reaction of o-phthalaldehydic acid with various primary heterocyclic amines yields 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org This reaction proceeds via a bimolecular nucleophilic substitution, where the amine displaces the chloro groups. imjst.org The resulting N-(3-phthalidyl) amines have shown promising antimicrobial activities. imjst.org

The fundamental structure of these compounds consists of a γ-lactone fused to a benzene (B151609) ring. researchgate.net Isobenzofuran-1(3H)-ones are considered the foundational precursors for all identified phthalide (B148349) compounds. researchgate.net

Table 1: Synthesis of 3-Substituted Isobenzofuran-1(3H)-one Derivatives

| Reactant 1 | Reactant 2 (Primary Heterocyclic Amine) | Product | Reference |

|---|

Building Block for Spirocyclic and Fused Ring Systems

This compound is an important building block for constructing more complex molecular architectures like spirocyclic and fused ring systems. These structural motifs are prevalent in many natural products with interesting biological properties.

The synthesis of spirocyclic compounds can be achieved through various strategies, including palladium-catalyzed multicomponent reactions. For example, a palladium-catalyzed spirocyclization has been reported to proceed through the insertion of an oxabicycle into a palladacycle intermediate. nih.gov While not directly starting from 3,3-dichloroisobenzofuran-1-one, this highlights a general strategy for accessing spirocycles that could potentially be adapted.

Fused ring systems, such as isoindolo[2,1-a]quinazolinones, have been synthesized through domino ring-closure reactions, demonstrating the utility of building blocks that can undergo sequential transformations to create complex heterocyclic frameworks. nih.gov

Intermediate for the Construction of Phthalides and Indanones

The dichlorophthalide core is a direct precursor to a variety of substituted phthalides. nih.govresearchgate.net Phthalides themselves are valuable intermediates in the synthesis of other important compounds, including functionalized naphthalenes and anthracenes. researchgate.net A convenient one-step conversion of o-alkylbenzoic acids to their corresponding isobenzofuran-1(3H)-ones (phthalides) has been developed, showcasing the accessibility of this class of compounds. nih.gov

Furthermore, the structural elements of isobenzofuranones are related to indanones, another important class of compounds with a broad range of biological activities. beilstein-journals.org While the direct conversion of 3,3-dichloroisobenzofuran-1-one to indanones is not explicitly detailed in the provided context, the synthetic strategies for indanones often involve cyclization reactions of aryl-substituted precursors, a theme common in phthalide chemistry. beilstein-journals.org

Table 2: Applications of Phthalide Intermediates

| Intermediate | Synthetic Target | Reference |

|---|---|---|

| Phthalides | Functionalized naphthalenes, anthracenes | researchgate.net |

Reagent in Specialized Chemical Transformations

Beyond its role as a structural precursor, 3,3-dichloroisobenzofuran-1-one and related structures participate in specialized chemical transformations.

Role in Chlorination/Chlorooxidation Processes

The gem-dichloro group in 3,3-dichloroisobenzofuran-1-one makes it a potential, though not commonly cited, chlorinating agent. More broadly, related chlorinated compounds are used in various chlorination reactions. For instance, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in combination with zinc chloride is an effective reagent for the dichlorination of alkenes. researchgate.net This provides a safer alternative to using chlorine gas. researchgate.net The mechanism is believed to involve the formation of a chlorine/trichloride anion as the active chlorinating species. researchgate.net

Free-radical chlorination of alkanes can be achieved using reagents like sulfuryl chloride, leading to the substitution of hydrogen atoms with chlorine. upenn.edu The reactivity of different C-H bonds is influenced by the molecular structure, including the presence of existing chlorine substituents. upenn.edu

Synthesis of Organophosphorus Heterocycles

3,3-Dichloroisobenzofuran-1-one can be envisioned as a reactant in the synthesis of organophosphorus heterocycles, although direct examples are not prevalent in the provided search results. The general field of organophosphorus chemistry involves the synthesis of a wide variety of heterocyclic compounds containing phosphorus. researchgate.netumsl.eduresearchgate.netnih.govbeilstein-journals.org

Strategies for Stereoselective Synthesis Utilizing this compound

The construction of chiral centers, particularly quaternary stereocenters, is a significant challenge in modern organic synthesis. The C-3 position of the isobenzofuranone scaffold is a common target for the introduction of chirality. In theory, this compound could serve as a prochiral substrate for asymmetric synthesis.

Potential, though not extensively documented, strategies could involve:

Diastereoselective Substitution: Reaction with chiral nucleophiles, where the chiral auxiliary on the nucleophile directs the approach to one of the two enantiotopic chlorine atoms. Subsequent removal of the auxiliary would yield an enantioenriched 3-chloro-3-substituted isobenzofuranone. A second substitution could then be performed to generate a chiral quaternary center.

Catalytic Asymmetric Substitution: The use of a chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand, to activate the substrate towards nucleophilic attack. This would enable the use of achiral nucleophiles to achieve an enantioselective substitution of one of the chlorine atoms.

At present, there is a lack of specific examples in the scientific literature to populate a data table illustrating the successful application of these strategies with this compound, including details on chiral auxiliaries or catalysts used, reaction conditions, yields, and enantiomeric or diastereomeric excesses.

Development of Novel Synthetic Pathways and Methodologies

The reactivity of the dichlorinated lactone functionality in this compound presents opportunities for the development of new synthetic methods. The gem-dichloro group can be considered a masked carbonyl or a precursor to other reactive intermediates.

Hypothetical, but not yet broadly reported, synthetic pathways could include:

Synthesis of Spirocyclic Compounds: Reaction with bifunctional nucleophiles could lead to the formation of spirocyclic systems, where the C-3 carbon of the isobenzofuranone becomes the spiro center. The nature of the nucleophile would determine the type of heterocyclic ring fused at the spiro position.

Domino and Cascade Reactions: The initial substitution of one or both chlorine atoms could trigger a cascade of reactions, leading to the formation of complex polycyclic structures in a single synthetic operation. For instance, an initial nucleophilic attack could be followed by an intramolecular cyclization.

Generation of Reactive Intermediates: Treatment with reducing agents could potentially generate a carbene or a related reactive species at the C-3 position, which could then undergo various cycloaddition or insertion reactions to form novel ring systems.

The absence of concrete examples and detailed experimental data in the available literature prevents the construction of a data table showcasing novel synthetic pathways developed from this compound. Further research is required to explore and establish the synthetic potential of this compound in these areas.

Q & A

Q. Basic Research Focus

Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

Storage : In amber glass containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.

Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration. Toxicity studies indicate moderate acute toxicity (LD₅₀ > 500 mg/kg in rats), requiring adherence to OSHA guidelines .

How can discrepancies in crystallographic data during refinement be resolved?

Advanced Research Focus

Discrepancies often arise from twinning or disorder. Mitigation strategies include:

Data Reintegration : Check for incorrect indexing using CrysAlisPro.

Twinning Analysis : Apply the Hooft parameter in SHELXL to model twin domains .

Disorder Modeling : Use PART instructions in SHELX to split occupancies of disordered Cl atoms.

Cross-Validation : Compare residual density maps (e.g., peak heights <1 e⁻/ų) and validate with PLATON . For example, a study on 3-(4-Hexyloxyphenyl)isobenzofuran-1-one resolved disorder by constraining isotropic displacement parameters .

What methodologies are used to analyze the biological activity of this compound derivatives?

Q. Advanced Research Focus

In-Vitro Assays : Cytotoxicity screening via MTT assay (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) .

Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or DNA topoisomerases).

SAR Studies : Modify substituents (e.g., replacing Cl with F or CH₃) and correlate activity changes. For instance, 3-Hydroxy-7-fluoro derivatives show enhanced bioactivity due to improved hydrogen bonding .

How does substituent position influence the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

Steric Effects : The 3,3-dichloro configuration creates a planar, electron-deficient ring, favoring SNAr mechanisms.

Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols). Polar aprotic solvents (DMF, DMSO) accelerate substitution by stabilizing transition states.

Regioselectivity : DFT calculations (B3LYP/6-31G*) predict preferential attack at the para position relative to the carbonyl group, confirmed by LC-MS analysis of products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.